(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features both an oxazole and a piperazine ring
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays an important role in learning and memory .
Mode of Action
Similar compounds have been found to inhibit ache, thereby increasing the concentration of ach in the brain . This can enhance cognitive functions, making these compounds potential treatments for neurodegenerative diseases like Alzheimer’s disease .
Biochemical Pathways
By inhibiting ache, similar compounds can affect the cholinergic pathway, which involves the neurotransmitter ach . This can lead to enhanced cognitive functions, as ACh plays a crucial role in learning and memory .
Result of Action
Similar compounds have been found to inhibit ache, leading to an increase in ach concentration in the brain . This can enhance cognitive functions, potentially making these compounds useful in treating neurodegenerative diseases like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the nervous system . The compound exhibits selective inhibitory activity against AChE, which suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The interaction between this compound and AChE involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to enhance synaptic transmission by increasing the levels of acetylcholine . This leads to improved cognitive function and memory retention. Additionally, this compound has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses. It modulates the expression of genes associated with synaptic plasticity and neuronal survival, thereby contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key biomolecules at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition. By preventing the hydrolysis of acetylcholine, this compound enhances cholinergic signaling, which is crucial for cognitive function. Additionally, the compound may interact with other proteins and receptors involved in neuroinflammation and oxidative stress, further contributing to its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that continuous exposure to this compound leads to sustained enhancement of cholinergic neurotransmission and neuroprotection
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion. The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by membrane-bound transporters and distributed to various subcellular compartments. The localization and accumulation of this compound can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm and may also be found in the nucleus, where it can interact with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. The subcellular distribution of this compound is essential for its role in modulating cellular processes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemistry
In chemistry, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action or receptor binding .
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile tool in various applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and pyrimidine moieties but differs in the oxazole ring.
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives: These compounds have similar structural features but include a thiazole ring instead of an oxazole.
Uniqueness
What sets (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone apart is its unique combination of the oxazole and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17(16-21-13-15(25-16)14-5-2-1-3-6-14)22-9-11-23(12-10-22)18-19-7-4-8-20-18/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGXVAQHWCXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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